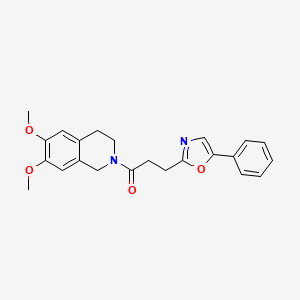
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on existing literature, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N2O4 with a molecular weight of approximately 314.34 g/mol. The structure features a dihydroisoquinoline moiety substituted with methoxy groups and an oxazole ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₄ |
| Molecular Weight | 314.34 g/mol |
| CAS Number | 245057-86-7 |
| Purity | 95% |
Antiproliferative Effects
Research indicates that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of isoquinoline can inhibit cell proliferation by inducing apoptosis in cancer cells. The mechanisms often involve the modulation of signaling pathways associated with cell growth and survival.
Orexin Receptor Antagonism
The compound has been identified as an orexin receptor antagonist. Orexin receptors are crucial in regulating sleep and appetite. By antagonizing these receptors, the compound may have therapeutic implications for sleep disorders and metabolic syndrome .
Sigma Receptor Interaction
The sigma receptors (σR) are implicated in various neurological disorders and cancers. Compounds targeting these receptors have demonstrated potential in modulating pain perception and influencing neurodegenerative processes. The specific interactions of this compound with σR could provide insights into its utility in treating conditions like depression and Alzheimer's disease .
Study on Cancer Cell Lines
A study investigated the effects of similar compounds on DU145 prostate cancer cells and U87MG glioblastoma cells. Results indicated that these compounds could reduce cell viability significantly at concentrations as low as 10 µM, suggesting a strong antiproliferative effect linked to their structural characteristics .
Sleep Regulation Studies
In animal models, orexin receptor antagonists have shown promise in enhancing sleep quality and reducing wakefulness. This supports the potential application of this compound in treating sleep disorders.
特性
分子式 |
C23H24N2O4 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one |
InChI |
InChI=1S/C23H24N2O4/c1-27-19-12-17-10-11-25(15-18(17)13-20(19)28-2)23(26)9-8-22-24-14-21(29-22)16-6-4-3-5-7-16/h3-7,12-14H,8-11,15H2,1-2H3 |
InChIキー |
XPEJOOVYCRXCJQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CCC3=NC=C(O3)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















